molecular formula C16H14N2OS2 B2859949 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034207-60-6

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2859949
CAS No.: 2034207-60-6
M. Wt: 314.42
InChI Key: CUUQUXPBFHZRNF-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic compound featuring a multifunctional scaffold that combines thiophene and pyridine heterocycles, structures prevalent in bioactive molecules. This configuration makes it a valuable intermediate for researchers in medicinal and pesticidal chemistry exploring new structure-activity relationships. While the specific biological data for this compound is not yet widely reported, its core structure is highly relevant in multiple research domains. Crucially, compounds based on the thienylpyridyl-acetamide structure have been identified as promising leads in agrochemical innovation . Research on structurally similar molecules has demonstrated significant insecticidal and fungicidal activities against species such as Plutella xylostella L. and Mythimna separata Walker , with some analogs exhibiting efficacy comparable to established insecticides like cartap and chlorantraniliprole . The molecule's architecture, particularly the combination of heterocycles and an amide linker, is a recognized pharmacophore for targeting insect ryanodine receptors (RyR) . In parallel, the thiophene-acetamide motif is a recognized scaffold in pharmaceutical research , particularly in the development of inhibitors for metabolic enzymes. For instance, adamantyl acetamide derivatives sharing this pharmacophore have been investigated as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a therapeutic target for type 2 diabetes and metabolic syndrome . The presence of the thiophene ring attached to an amide linker is a key feature of this inhibitor class . Researchers can utilize this compound as a versatile building block to develop novel analogs for probing these and other biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15(9-12-5-8-20-11-12)18-10-13-3-1-6-17-16(13)14-4-2-7-21-14/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQUXPBFHZRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the key intermediate, 2-(thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the acetamide group.

  • Step 1: Synthesis of 2-(thiophen-2-yl)pyridine

      Reagents: Thiophene-2-carboxaldehyde, 2-bromopyridine

      Conditions: Palladium-catalyzed coupling reaction (Suzuki coupling)

      Solvent: Tetrahydrofuran (THF)

      Temperature: Reflux conditions

  • Step 2: Formation of this compound

      Reagents: 2-(thiophen-2-yl)pyridine, thiophene-3-ylacetic acid, coupling agents (e.g., EDC, HOBt)

      Conditions: Room temperature, inert atmosphere

      Solvent: Dichloromethane (DCM)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be

Comparison with Similar Compounds

(a) 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)

  • Structure : Features a pyridin-3-yl group directly attached to the acetamide nitrogen and a 5-chlorothiophen-2-yl substituent at the α-carbon.
  • Key Differences :
    • Lacks the methylenepyridine-thiophene linker present in the target compound.
    • The chlorine substituent on thiophene may enhance electronegativity but reduce solubility compared to unsubstituted thiophene .
  • Binding Affinity : Reported binding energy of −22 kcal/mol against SARS-CoV-2 main protease due to interactions with HIS163 and ASN142 .

(b) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Structure: Contains a 3-cyanothiophen-2-yl group on the acetamide nitrogen and a thiophen-2-yl group at the α-carbon.
  • Key Differences: Replaces the pyridine core with a cyanothiophene, altering electronic properties (cyano group increases polarity). Synthesized via acyl chloride intermediates, similar to the target compound’s presumed route .
  • Applications: Demonstrated utility as a precursor for bioactive heterocycles due to its reactive cyano group .

Analogues with Alternative Aromatic Systems

(a) 2-((1-Methylnaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide (VU0455653)

  • Structure : Substitutes thiophene with a naphthalenyloxy group linked to the acetamide backbone.
  • LCMS m/z = 293.0 [M + H]⁺ .
  • Applications : Investigated for cardiac tissue protection, highlighting the impact of aromatic substituents on biological targeting .

(b) 2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide

  • Structure: Incorporates a thieno-pyrimidine dione fused ring system and a 3-ethylphenyl group.
  • Molecular weight = 439.55 g/mol, significantly higher than the target compound .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyridin-3-ylmethyl, thiophen-2-yl, thiophen-3-yl ~347.5 (estimated) Potential protease inhibition
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide Pyridin-3-yl, 5-Cl-thiophen-2-yl 282.7 SARS-CoV-2 Mpro binding (−22 kcal/mol)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-CN-thiophen-2-yl, thiophen-2-yl 262.4 Precursor for bioactive heterocycles
VU0455653 Naphthalenyloxy, pyridin-3-yl 293.0 Cardiac tissue protection
CAS 1261005-56-4 Thieno-pyrimidine dione, 3-ethylphenyl 439.5 Enzyme inhibition (structural rigidity)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Initial steps may include substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the pyridinylmethyl group. Subsequent condensation with thiophene-3-yl acetic acid derivatives is performed using coupling agents like EDCI/HOBt. Optimization focuses on solvent selection (e.g., ethanol for solubility), temperature control (60–80°C), and catalyst choice (e.g., NaH for deprotonation). Monitoring via TLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks.
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 383.08).
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹).
  • PubChem Data : InChI/SMILES codes (e.g., InChI=1S/C₁₇H₁₄N₂OS₂...) cross-verify structural accuracy .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screens use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition). Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity, endpoint detection). Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase ADP-Glo™) with cell viability (MTT).
  • Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges to identify off-target effects.
  • Structural Analogs : Compare with N-(3-chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide to isolate thiophene-specific effects .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein PDB IDs (e.g., EGFR kinase: 1M17). Parameterize ligand charges via AM1-BCC.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Models : Correlate thiophene substitution patterns (2-yl vs. 3-yl) with activity using Hammett constants .

Q. How is the structure-activity relationship (SAR) systematically investigated for thiophene-containing acetamide derivatives?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., methyl, nitro at pyridine C4) and assess activity shifts.
  • Statistical Analysis : Apply ANOVA to IC₅₀ data (p < 0.05) to identify critical moieties.
  • Electron Density Mapping : DFT calculations (B3LYP/6-31G*) reveal charge distribution effects on binding .

Q. What strategies address structural ambiguities in X-ray crystallography or NMR data?

  • Methodological Answer :

  • Crystallography : Soak crystals in heavy-atom derivatives (e.g., PtCl₄) for phase resolution. Refine using SHELX.
  • NMR NOESY : Resolve stereochemical ambiguities (e.g., amide conformation) via cross-peak analysis.
  • Hybrid Methods : Combine cryo-EM (for large complexes) with NMR constraints .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be reconciled during formulation studies?

  • Methodological Answer :

  • Solubility : Test in multiple solvents (DMSO, PBS) via HPLC-UV. Adjust pH (5–8) to optimize.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites. LC-MS traces degradation products .

Q. What experimental designs minimize batch-to-batch variability in synthetic yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature, and solvent ratios.
  • In-line Analytics : Use ReactIR to monitor reaction progression in real-time.
  • Purification : Optimize column chromatography (silica gel, hexane:EtOAc gradients) .

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